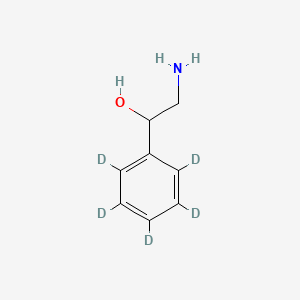
2-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(palmitoyloxy)propyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine is a phospholipid, a type of lipid molecule that is a major component of cell membranes. It is composed of a glycerol backbone linked to two fatty acids (oleic acid and palmitic acid) and a phosphoethanolamine group. This compound plays a crucial role in maintaining the structural integrity and functionality of cell membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine can be synthesized through a series of chemical reactions involving the esterification of glycerol with oleic acid and palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoethanolamine. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and phosphorylation processes .
Industrial Production Methods
Industrial production of 1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Substitution: The phosphoethanolamine group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids (oleic acid and palmitic acid), glycerol.
Substitution: Various substituted phosphoethanolamine derivatives.
Aplicaciones Científicas De Investigación
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component of artificial surfactants for treating respiratory distress syndrome.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine exerts its effects primarily through its incorporation into cell membranes. It helps maintain membrane fluidity and stability, which is essential for proper cell function. The compound can also participate in signaling pathways by interacting with membrane proteins and other lipids, influencing various cellular processes such as apoptosis, proliferation, and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Another phospholipid with similar fatty acid composition but with a choline head group instead of phosphoethanolamine.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG): Similar structure but with a glycerol head group.
1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL): Contains linoleic acid instead of phosphoethanolamine.
Uniqueness
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine is unique due to its specific combination of fatty acids and the phosphoethanolamine head group. This combination imparts distinct biophysical properties, such as membrane fluidity and interaction with proteins, making it particularly valuable for studying membrane dynamics and developing therapeutic applications .
Propiedades
Fórmula molecular |
C39H76NO8P |
|---|---|
Peso molecular |
718.0 g/mol |
Nombre IUPAC |
[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17- |
Clave InChI |
BLMYNJDXEOSYBR-ZCXUNETKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OP(=O)(O)OCCN |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)(O)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)
![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)







![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B13831061.png)
![(1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid](/img/structure/B13831066.png)
